1-methyl-4-(2-methyl-2-buten-1-yl)piperazine
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Overview
Description
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a piperazine derivative with a unique molecular structure that makes it a promising candidate for a variety of research applications. In
Mechanism of Action
The exact mechanism of action of 1-methyl-4-(2-methyl-2-buten-1-yl)piperazine is not fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of cancer cells and bacteria. It may also work by protecting neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. The compound has also been shown to have antibacterial properties, with activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-4-(2-methyl-2-buten-1-yl)piperazine in lab experiments is its unique molecular structure, which makes it a promising candidate for a variety of research applications. The compound is relatively easy to synthesize and has been shown to have a variety of biological activities. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on 1-methyl-4-(2-methyl-2-buten-1-yl)piperazine. One area of future research is the development of the compound as an anticancer agent. Preclinical studies have shown promising results, and further research is needed to determine the compound's efficacy and safety in clinical trials. Additionally, the compound's potential as a neuroprotective agent could be further explored in animal models of neurodegenerative diseases. Finally, the compound's antibacterial properties could be further investigated for potential use in the development of new antibiotics.
Synthesis Methods
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine can be synthesized through a multistep process that involves the reaction of 2-methyl-2-butenal with piperazine in the presence of a catalyst. The resulting intermediate can then be further reacted with methylamine to produce the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine has been studied for its potential applications in a variety of scientific research areas. The compound has been shown to have antimicrobial properties and has been studied as a potential treatment for bacterial infections. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, the compound has been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-methyl-4-[(E)-2-methylbut-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-4-10(2)9-12-7-5-11(3)6-8-12/h4H,5-9H2,1-3H3/b10-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPHXMDMCOJJRJ-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.